Cas no 68858-20-8 (Fmoc-L-Val-OH)

Fmoc-l-val-oh is a valine derivative
Fmoc-L-Val-OH structure
Fmoc-L-Val-OH structure
Fmoc-L-Val-OH
68858-20-8
C20H21NO4
339.3850
MFCD00037124
58879
688217

Fmoc-L-Val-OH Properties

Names and Identifiers

    • Fmoc-L-Valine
    • FMOC-Val-OH
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine
    • Fmoc-L-Val-OH
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid
    • 9-FLUORENYLMETHOXYCARBONYL-L-VALINE
    • Fmoc-valine
    • L-Valine, N-FMOC protected
    • (L)-Fmoc-Val-OH
    • (S)-N-FMOC-valine
    • FMco-Val-OH
    • Fmoc-(S)-Val-OH
    • FMOC-L-VAL
    • FMOC-VAL
    • Fmoc-Valine-OH
    • N-(fluoren-9-ylmethoxycarbonyl)-L-Val
    • N-Fmoc-(S)-valine
    • N-FMOC-L-VAL
    • N-Fmoc-L-valine
    • N-FMOC-VAL-OH
    • N-(9-Fluorenylmethoxycarbonyl)-L-valine
    • 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoic acid
    • UGNIYGNGCNXHTR-SFHVURJKSA-N
    • (((9H-fluoren-9-yl)methoxy)carbonyl)-L-valine
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylbutanoic acid
    • N-alpha-FMOC-L-VALINE
    • (2S)-2-[(fluoren-
    • Fmoc-Val-OH,98%
    • +Expand
    • MFCD00037124
    • UGNIYGNGCNXHTR-SFHVURJKSA-N
    • 1S/C20H21NO4/c1-12(2)18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t18-/m0/s1
    • O(C(N([H])[C@]([H])(C(=O)O[H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12
    • 2177443

Computed Properties

  • 339.147058g/mol
  • 0
  • 4
  • 2
  • 4
  • 6
  • 339.147058g/mol
  • 339.147058g/mol
  • 75.6Ų
  • 25
  • 470
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 2
  • 0

Experimental Properties

  • 4.02520
  • 78.46
  • -17.5 ° (C=1, DMF)
  • 551.8°C at 760 mmHg
  • 144.0 to 147.0 deg-C
  • 287.5℃
  • Solubility in methanol gives very faint turbidity.
  • Solids.
  • Not determined.
  • -16 º (c=1,DMF)
  • [α]20/D −17±1°, c = 1% in DMF
  • 1.2270 (rough estimate)

Fmoc-L-Val-OH Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00376L-5g
Fmoc-L-valine
68858-20-8 97%
5g
$4.00 2024-04-22
A2B Chem LLC
AB48477-5g
Fmoc-Val-OH
68858-20-8 97%
5g
$4.00 2024-04-19
AAPPTec
AFV101-100g
Fmoc-Val-OH
68858-20-8
100g
$60.00 2024-07-19
Ambeed
A205270-5g
Fmoc-Val-OH
68858-20-8 97%
5g
$5.0 2024-05-30
Apollo Scientific
OR0495-100g
L-Valine, N-FMOC protected
68858-20-8 97%
100g
£68.00 2023-08-31
Chemenu
CM100609-50g
FMOC-L-Valine
68858-20-8 98%
50g
$62 2024-07-24
ChemScence
CS-W009099-100g
Fmoc-L-Val-OH
68858-20-8 99.56%
100g
$50.0 2022-04-26
Crysdot LLC
CD21004053-500g
Fmoc-Val-OH
68858-20-8 97+%
500g
$147 2024-07-18
Enamine
EN300-81244-0.05g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid
68858-20-8 95%
0.05g
$19.0 2024-05-21
MedChemExpress
HY-I1111-5g
Fmoc-L-Val-OH
68858-20-8
5g
¥400 2023-08-31

Fmoc-L-Val-OH Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Preparation of an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column for the enantioseparation of amino acids by nano-liquid chromatography
Xu, Dongsheng; Wang, Qiqin ; Sanchez-Lopez, Elena; Jiang, Zhengjin ; Marina, Maria Luisa, Journal of Chromatography A, 2019, 1593, 63-72

Synthetic Circuit 2

Reaction Conditions
Reference
Chiral separation of acidic compounds using an O-9-(tert-butylcarbamoyl)quinidine functionalized monolith in micro-liquid chromatography
Wang, Qiqin; Zhu, Peijie; Ruan, Meng; Wu, Huihui; Peng, Kun; et al, Journal of Chromatography A, 2016, 1444, 64-73

Synthetic Circuit 3

Reaction Conditions
Reference
Preparation and evaluation of novel chiral stationary phases based on quinine derivatives comprising crown ether moieties
Wang, Dongqiang; Zhao, Jianchao; Wu, Haixia; Wu, Haibo; Cai, Jianfeng; et al, Journal of Separation Science, 2015, 38(2), 205-210

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 1,1-Dimethylethyl N-[(1R)-2-[[(8α,9S)-6′-methoxycinchonan-9-yl]amino]-1-(1-methy… (reaction products with mercaptopropyl silica gel)
Reference
Chromatographic enantiomer separation using 9-amino-9-(deoxy)-epiquinine-derived chiral selectors: control of chiral recognition via introduction of additional stereogenic centers
Maier, Norbert M.; Greco, Elisa; Petrovaj, Jan; Lindner, Wolfgang, Acta Chimica Slovenica, 2012, 59(3), 454-463

Fmoc-L-Val-OH Raw materials

Fmoc-L-Val-OH Preparation Products

Fmoc-L-Val-OH Suppliers

atkchemica
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(CAS:68858-20-8)Fmoc-L-Val-OH
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1g/5g/10g/100g
95%+
Wednesday, 27 November 2024 17:41
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